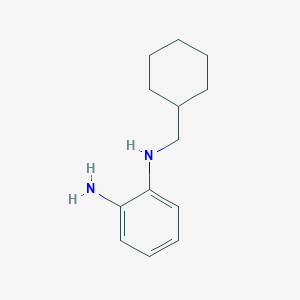![molecular formula C9H16N2O3 B1517916 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid CAS No. 1156593-10-0](/img/structure/B1517916.png)
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid
Descripción general
Descripción
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid is a compound with the CAS Number: 1156593-10-0 . It has a molecular weight of 200.24 and its IUPAC name is ( { [ (cyclopentylmethyl)amino]carbonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) . This indicates that the compound has a cyclopentylmethyl group attached to a carbamoyl group, which is further attached to an amino group and an acetic acid group.Aplicaciones Científicas De Investigación
Divergent Cyclisations and Heterocyclic Synthesis
Research by Smyth et al. (2007) explored the divergent cyclisations of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles. The study uncovered that instead of forming the expected dihydropyrazolo[4,3-c]pyridin-4-one, an alternative cyclic imide product was obtained. This reaction was sensitive to the nature of reagents and the acidity of the medium, allowing for the production of interesting bicyclic heterocycles from a single starting material (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Metal Complex Synthesis and Characterization
Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. These complexes showed significant antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting their potential therapeutic applications (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).
Synthesis and Characterization of Bioactive Compounds
The synthesis and characterization of bioactive compounds, such as γ-Amino butyric acid (GABA) derivatives, leverage the functionalities of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid derivatives. Zhu et al. (2017) demonstrated an efficient method to synthesize GABA derivatives via copper-catalyzed carboamination, showcasing the compound's relevance in creating neurologically active substances (Zhu, Wang, Ge, Li, Zhang, & Bao, 2017).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, including derivatives of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid, on metals. Their work demonstrated that these amino acids could serve as effective corrosion inhibitors, providing insights into their applications in materials science and engineering (Kaya, Tüzün, Kaya, & Obot, 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of derivatives of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid have been explored. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives that exhibited significant in vitro antimicrobial activities, underscoring the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(cyclopentylmethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBBFSGVNHPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



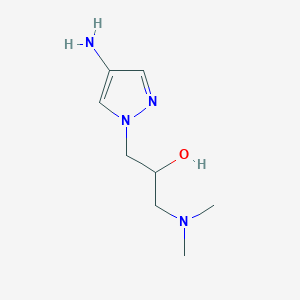
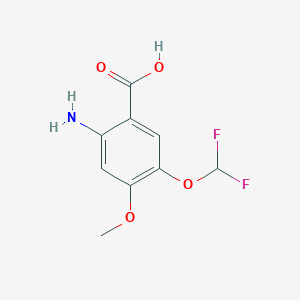
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)
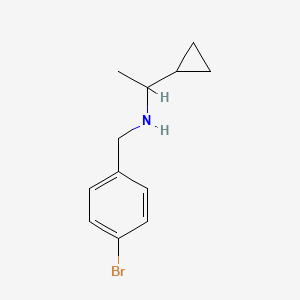
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
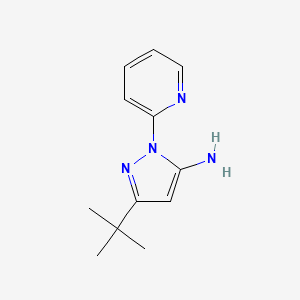
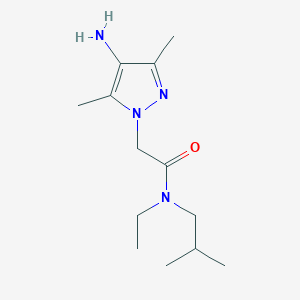
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
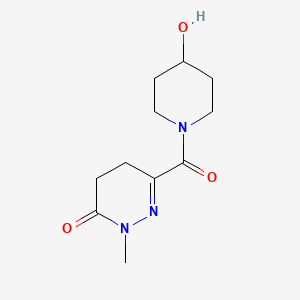
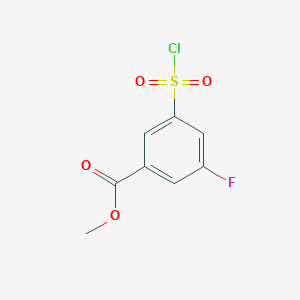
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
